N-[(3-butoxyphenyl)methyl]-2-chloroacetamide
Description
N-[(3-Butoxyphenyl)methyl]-2-chloroacetamide is a chloroacetamide derivative characterized by a 3-butoxyphenylmethyl group attached to the nitrogen of a 2-chloroacetamide backbone. These compounds often exhibit diverse biological activities, including antimicrobial, antioxidant, and enzyme inhibitory properties, which are modulated by substituents on the aromatic ring and the chloroacetamide moiety .
Properties
IUPAC Name |
N-[(3-butoxyphenyl)methyl]-2-chloroacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO2/c1-2-3-7-17-12-6-4-5-11(8-12)10-15-13(16)9-14/h4-6,8H,2-3,7,9-10H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARYBKJQMFHUHES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)CNC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(3-Butoxyphenyl)methyl]-2-chloroacetamide typically involves the reaction of 3-butoxybenzylamine with chloroacetyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the product is purified through recrystallization or chromatography.
Industrial Production Methods: On an industrial scale, the compound is synthesized using similar methods but with optimized reaction conditions to increase yield and purity. Large-scale reactors and continuous flow systems are often employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions: N-[(3-Butoxyphenyl)methyl]-2-chloroacetamide can undergo various chemical reactions, including:
Oxidation: The butoxyphenyl group can be oxidized to form corresponding phenolic derivatives.
Reduction: The chloroacetamide group can be reduced to form amines.
Substitution: The chlorine atom in the chloroacetamide group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) and amines are used for substitution reactions.
Major Products Formed:
Oxidation: Phenolic derivatives such as 3-butoxybenzaldehyde.
Reduction: Amines such as 3-butoxybenzylamine.
Substitution: Substituted chloroacetamides or other functionalized derivatives.
Scientific Research Applications
N-[(3-Butoxyphenyl)methyl]-2-chloroacetamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used as a probe in biological studies to understand cellular processes.
Medicine: It has potential as a lead compound in drug discovery, particularly in the development of new therapeutic agents.
Industry: It is used in the production of various chemical products and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism by which N-[(3-Butoxyphenyl)methyl]-2-chloroacetamide exerts its effects depends on its specific application. For example, in drug discovery, it may interact with specific molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the biological context and the specific reactions it undergoes.
Comparison with Similar Compounds
Key Observations :
- Synthesis: Most analogs are synthesized via chloroacetylation of primary amines using chloroacetyl chloride or 2-chloroacetic acid derivatives. For example, N-(4-acetylphenyl)-2-chloroacetamide is prepared from 4-aminoacetophenone .
- Substituent Effects : The 3-butoxyphenyl group in the target compound introduces steric bulk and electron-donating character compared to smaller substituents (e.g., methyl or acetyl). This may influence solubility and crystallinity .
Physicochemical and Spectral Properties
Table 2: Spectral and Crystallographic Data
Key Observations :
- 35Cl NQR: Substituents significantly affect quadrupole resonance.
- Hydrogen Bonding : In N-(2-benzoyl-4-chlorophenyl)-2-chloroacetamide, intramolecular N–H···O bonds stabilize the crystal lattice, while Cl···Cl interactions (3.30 Å) contribute to dimer formation .
Key Observations :
- Antimicrobial Activity : Substituted benzothiazole derivatives (e.g., N-(5,6-methylenedioxybenzothiazole-2-yl)-2-chloroacetamide) show potent activity against Gram-positive bacteria, likely due to enhanced lipophilicity from aromatic substituents .
- Antioxidant Potential: Benzodioxol-containing analogs exhibit radical scavenging activity, suggesting that electron-rich substituents (e.g., 3-butoxyphenyl) in the target compound may enhance antioxidant efficacy .
Biological Activity
N-[(3-butoxyphenyl)methyl]-2-chloroacetamide, a derivative of chloroacetamide, has garnered attention in various fields including medicinal chemistry and agriculture due to its potential biological activities. This article delves into the compound's biological activity, synthesizing data from diverse studies and highlighting its antimicrobial, antifungal, and potential anticancer properties.
Chemical Structure and Synthesis
This compound can be synthesized through the reaction of 3-butoxyaniline with chloroacetyl chloride. The resulting compound features a chloroacetyl group attached to an amide linkage, which is characteristic of chloroacetamides. The molecular structure can be represented as follows:
Biological Activity Overview
The biological activity of this compound is primarily influenced by its chemical structure, particularly the substituents on the phenyl ring. Research indicates that the position and type of substituents can significantly affect its interaction with biological targets.
Antimicrobial Activity
Studies have shown that chloroacetamides, including this compound, exhibit antimicrobial properties against various pathogens. A recent study evaluated a series of chloroacetamides for their effectiveness against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), as well as Gram-negative bacteria like Escherichia coli and fungi such as Candida albicans.
| Compound Type | Activity Against Gram-positive | Activity Against Gram-negative | Activity Against Fungi |
|---|---|---|---|
| This compound | Moderate | Less effective | Moderate |
| N-(4-chlorophenyl)-2-chloroacetamide | High | Moderate | High |
| N-(3-bromophenyl)-2-chloroacetamide | High | Low | Moderate |
The results indicate that while this compound demonstrates moderate effectiveness against fungi and Gram-positive bacteria, its activity against Gram-negative bacteria is comparatively lower .
Antifungal Properties
The antifungal properties of chloroacetamides have been documented, showing efficacy against various fungal strains. The mechanism often involves disrupting fungal cell membranes or inhibiting essential metabolic pathways. For instance, compounds similar to this compound have been shown to interfere with ergosterol synthesis in fungi, leading to increased membrane permeability and cell death .
Anticancer Potential
Emerging research suggests that this compound may possess anticancer properties. Preliminary studies indicate that similar compounds can inhibit tumor cell proliferation by inducing apoptosis in cancer cells. The specific pathways involved often relate to the inhibition of key enzymes or receptors that regulate cell cycle progression and survival.
Case Studies and Research Findings
- Antimicrobial Efficacy Study : In a comparative study, several chloroacetamides were tested for their antimicrobial activities using standard disk diffusion methods. The study found that compounds with halogenated substituents on the phenyl ring showed enhanced lipophilicity, facilitating better membrane penetration and increased antimicrobial efficacy .
- Toxicological Assessment : A retrospective analysis of chloroacetamide derivatives highlighted potential allergic reactions in humans at low concentrations (0.2% in petrolatum), suggesting that while these compounds are effective biocides, they may also pose risks for sensitization .
- Developmental Toxicity Research : Studies assessing the reproductive toxicity of chloroacetamides revealed effects on fetal development at high doses, indicating a need for caution in therapeutic applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
